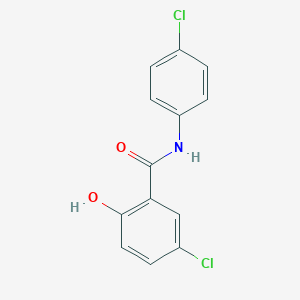

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Vue d'ensemble

Description

4’,5-Dichlorosalicylanilide is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂. It is a derivative of salicylanilide, characterized by the presence of two chlorine atoms at the 4’ and 5 positions of the benzene ring. This compound is known for its antimicrobial properties and has been used in various applications, including as an ingredient in antiseptic and disinfectant formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichlorosalicylanilide typically involves the reaction of 4,5-dichlorosalicylic acid with aniline. The process can be summarized as follows:

Esterification: 4,5-dichlorosalicylic acid is first esterified to form the corresponding ester.

Amidation: The ester is then reacted with aniline under acidic or basic conditions to yield 4’,5-Dichlorosalicylanilide.

Industrial Production Methods: In industrial settings, the production of 4’,5-Dichlorosalicylanilide may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Analyse Des Réactions Chimiques

Types of Reactions: 4’,5-Dichlorosalicylanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide has been investigated for its antiviral activity, particularly against human adenoviruses (HAdV). A series of analogues have shown promising results as potent inhibitors, with selectivity indexes greater than 100 compared to the lead compound niclosamide. Notably, one derivative demonstrated an IC50 value of 0.27 μM and low cytotoxicity (CC50 = 156.8 μM) in preclinical studies, indicating its potential for therapeutic use against viral infections .

Mechanism of Action

The antiviral mechanism appears to involve targeting the HAdV DNA replication process and suppressing later stages of the viral life cycle. Additionally, the compound may modulate immune responses by affecting signaling pathways such as NF-κB and IRF3 during viral challenges .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent due to its ability to inhibit enzymes involved in cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a dual role in both antiviral and anticancer therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell lysis .

Material Science

In material science, this compound is being explored for its potential applications in developing new materials with specific properties. This includes its use as a reagent in organic synthesis and as a starting material for preparing other compounds .

Data Table: Overview of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 5 and para | Antiviral activity against HAdV |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Potent RSV inhibitor |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl group only | Moderate biological activity |

| N-(4-Chlorophenyl)-5-chloro-2-hydroxybenzamide | Chlorine at para position | Varies based on specific analogues |

Case Studies

- Study on Antiviral Efficacy : A study published in Nature demonstrated that various substituted analogues of this compound exhibited significant antiviral activity against HAdV, with some compounds showing improved efficacy compared to traditional treatments .

- Anticancer Research : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that certain derivatives could induce cell cycle arrest and apoptosis through mitochondrial pathways, showcasing its potential as an anticancer therapeutic agent .

- Material Development : Investigations into the use of this compound in polymer science have indicated that it may enhance the properties of materials used in coatings and other applications due to its unique chemical structure .

Mécanisme D'action

The antimicrobial activity of 4’,5-Dichlorosalicylanilide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparaison Avec Des Composés Similaires

Salicylanilide: The parent compound without chlorine substitutions.

3’,4’-Dichlorosalicylanilide: A similar compound with chlorine atoms at different positions.

4’,5-Dibromosalicylanilide: A brominated analogue with similar properties.

Uniqueness: 4’,5-Dichlorosalicylanilide is unique due to its specific chlorine substitutions, which enhance its antimicrobial properties compared to its analogues. The position of the chlorine atoms plays a crucial role in its biological activity and effectiveness .

Activité Biologique

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide is a compound that has garnered attention for its significant biological activities, particularly in the realm of antiviral research. This article provides a detailed overview of its biological activity, including mechanisms of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉Cl₂NO₂, with a molecular weight of approximately 282.12 g/mol. It typically appears as white crystals and has a melting point range of 227–231 °C, indicating solid-state stability. The unique structural features include:

- Chlorine substituents at positions 5 and para on the aromatic ring.

- A hydroxyl group that contributes to its biological activity.

Research indicates that this compound exhibits potent antiviral activity, particularly against respiratory syncytial virus (RSV) and human adenoviruses (HAdV). Its mechanism of action involves:

- Inhibition of Viral Replication : The compound disrupts viral protein synthesis and replication processes by interfering with critical viral enzymes. Studies have shown it effectively reduces viral load in infected cells by modulating cellular signaling pathways such as NF-κB and IRF3 activation.

- Anti-inflammatory Effects : Beyond its antiviral properties, it has been noted to suppress inflammatory responses associated with viral infections, suggesting additional therapeutic benefits in managing viral-induced inflammation.

Biological Activity Overview

The following table summarizes the biological activity associated with this compound and its analogues:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 5 and para | Potent RSV inhibitor |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group enhances activity | Strong HAdV inhibitor (IC₅₀ = 0.27 μM) |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl group only | Moderate biological activity |

| N-benzyl-5-chloro-2-hydroxybenzamide | Benzyl group alters binding interactions | Variable activity depending on substituents |

Case Studies and Research Findings

- Antiviral Efficacy Against RSV : In vitro studies demonstrated that various analogues of this compound significantly inhibited RSV replication. Notably, compounds with amino substitutions exhibited enhanced potency while maintaining low cytotoxicity .

- Human Adenovirus Inhibition : A series of substituted analogues were evaluated for their ability to inhibit HAdV. Compounds showed increased selectivity indexes compared to niclosamide, a known antiviral agent. Specifically, compound 15 demonstrated an IC₅₀ value of 0.27 μM with minimal cytotoxic effects .

- Mechanistic Insights : Studies revealed that these compounds could potentially target viral DNA replication processes or suppress later stages in the HAdV life cycle. This dual mechanism enhances their therapeutic potential against viral infections .

Propriétés

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWOFBIYKSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862564 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-98-4, 7677-99-8 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arylid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1147-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.